molecular formula C23H18ClN3O2S B11457904 3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11457904
M. Wt: 435.9 g/mol
InChI Key: FZOOKKSJSICZFK-UHFFFAOYSA-N
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Description

3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a sulfanylidene group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with benzyl chloride and 4-chlorobenzyl chloride in the presence of a base, followed by cyclization and oxidation steps to introduce the sulfanylidene group. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .

Scientific Research Applications

3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it could inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways essential for cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar compounds to 3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide include other quinazoline derivatives such as:

  • 2-phenylquinazolin-4(3H)-one
  • 4-chloroquinazoline
  • 6,7-dimethoxyquinazoline

These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their biological activities and applications. The unique sulfanylidene group in 3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide distinguishes it from other quinazoline derivatives, potentially offering distinct therapeutic advantages .

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

3-benzyl-N-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H18ClN3O2S/c24-18-9-6-15(7-10-18)13-25-21(28)17-8-11-19-20(12-17)26-23(30)27(22(19)29)14-16-4-2-1-3-5-16/h1-12H,13-14H2,(H,25,28)(H,26,30)

InChI Key

FZOOKKSJSICZFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)Cl)NC2=S

Origin of Product

United States

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